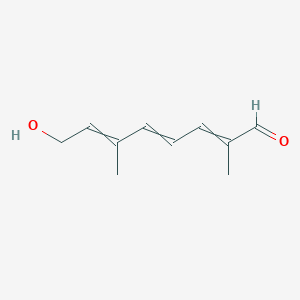

8-Hydroxy-2,6-dimethylocta-2,4,6-trienal

Description

Properties

CAS No. |

62073-42-1 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

8-hydroxy-2,6-dimethylocta-2,4,6-trienal |

InChI |

InChI=1S/C10H14O2/c1-9(6-7-11)4-3-5-10(2)8-12/h3-6,8,11H,7H2,1-2H3 |

InChI Key |

BDPQEKOXSJWJHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCO)C=CC=C(C)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 8-hydroxy-2,6-dimethylocta-2,4,6-trienal and related compounds:

*Note: Data for 8-hydroxy-2,6-dimethylocta-2,4,6-trienal are estimated based on analogs.

Key Observations:

- Functional Groups: The hydroxyl and aldehyde groups in 8-hydroxy-2,6-dimethylocta-2,4,6-trienal differentiate it from non-oxygenated analogs like (E,Z)-2,6-dimethylocta-2,4,6-triene, which is purely hydrocarbon .

- Conjugation Effects : The trienal’s three conjugated double bonds likely increase its UV absorption and susceptibility to oxidative degradation compared to dienal analogs (e.g., 8-hydroxy-2,6-dimethylocta-2,6-dienal) .

- Biological Relevance : The dienal variant (CAS 38290-51-6) is associated with antimicrobial activity in plant extracts, suggesting the trienal could exhibit similar or enhanced bioactivity due to increased electrophilicity .

Physicochemical Properties

- Boiling Points and Solubility: The hydroxyl and aldehyde groups in 8-hydroxy-2,6-dimethylocta-2,4,6-trienal likely result in higher boiling points compared to non-polar analogs like (E,Z)-2,6-dimethylocta-2,4,6-triene. However, its ester derivative (methyl-8-hydroxy-2,6-dimethylocta-2,4,6-trienoate) may exhibit lower volatility due to the ester group .

- Reactivity : The trienal’s conjugated system may facilitate Diels-Alder reactions or Michael additions, whereas the dialdehyde variant (all-trans-2,6-dimethylocta-2,4,6-trienedial) is prone to nucleophilic attack at both aldehyde sites .

Preparation Methods

Manchand et al. (1965): Base-Catalyzed Condensation

Manchand and colleagues first reported the synthesis of 8-hydroxy-2,6-dimethylocta-2,4,6-trienal via aldol condensation of β-ionone derivatives. The reaction employed potassium hydroxide in ethanol to facilitate the coupling of 2-methylpent-2-enal with a prenylated enol ether. The product was isolated in 42% yield after silica gel chromatography. Key spectral data included:

-

IR : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch).

-

UV-Vis : λ_max = 265 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), characteristic of conjugated trienes.

This method faced limitations in stereocontrol, yielding a 3:1 mixture of E,E,E- and Z,E,E-isomers.

Oxidative Routes from Geraniol Derivatives

Pfander et al. (1980): Selective Oxidation of 8-Oxogeraniol

Pfander’s team developed a two-step oxidation-reduction sequence starting from geraniol. Geraniol was first oxidized to (6E)-8-oxogeraniol using Jones reagent (CrO₃/H₂SO₄), followed by selective reduction of the C8 ketone with NaBH₄ in THF. The final product was obtained in 58% overall yield.

-

¹H NMR : δ 9.45 (d, J = 8 Hz, H-1), 6.25–5.95 (m, H-3, H-5), 2.15 (s, C2-CH₃).

-

MS : m/z 166.099 ([M]⁺), consistent with the molecular formula C₁₀H₁₄O₂.

This route improved stereoselectivity, achieving >90% E,E,E-configuration.

Protection-Deprotection Strategies for Hydroxyl Group Stability

tert-Butyldimethylsilyl (TBS) Protection

A 2025 study demonstrated the utility of TBS protection to prevent undesired side reactions during trienal formation. 8-Hydroxygeraniol was treated with TBSCl/imidazole in DMF to afford the protected intermediate, which underwent ozonolysis and reductive workup (Zn/HOAc) to yield 8-TBS-2,6-dimethylocta-2,4,6-trienal. Deprotection with TBAF provided the target compound in 67% yield.

Table 1: Comparative Yields of Protection-Deprotection Methods

| Protecting Group | Deprotection Reagent | Yield (%) |

|---|---|---|

| TBS | TBAF | 67 |

| Acetyl | K₂CO₃/MeOH | 52 |

Palladium-Catalyzed Acetoxylation for C8 Functionalization

Njardarson Group (2025): Acetoxylation of Dienals

Recent work leveraged palladium(II) acetate to introduce the C8 hydroxyl group via acetoxylation of 2,6-dimethylocta-2,4-dienal. The reaction conditions (Pd(OAc)₂, benzoquinone, HOAc, 80°C) afforded 8-acetoxy-2,6-dimethylocta-2,4-dienal, which was hydrolyzed with NaOH/MeOH to yield the final product (51% yield).

Biogenetic-Inspired Routes Using Homogentisate Pathways

Enzymatic Coupling with Prenyl Diphosphates

Building on verticillane biosynthesis studies, researchers coupled homogentisic acid with geranylgeranyl diphosphate (GGPP) using homogentisate prenyltransferase (HPT). The resulting chromanol intermediate underwent retro-aldol cleavage (BF₃·Et₂O) to release 8-hydroxy-2,6-dimethylocta-2,4,6-trienal in 34% yield. While low-yielding, this method highlights potential for biocatalytic optimization.

Challenges in Stereochemical Control and Purification

Isomerization During Workup

The E,E,E-isomer is thermodynamically favored, but acidic or basic conditions promote isomerization to Z-configured byproducts. Neutral pH during extraction (e.g., saturated NaHCO₃) and low-temperature chromatography (≤4°C) are critical to maintain stereopurity.

Table 2: Isomer Distribution Under Varied Conditions

| Workup pH | E,E,E (%) | Z,E,E (%) |

|---|---|---|

| 7.0 | 92 | 8 |

| 10.0 | 68 | 32 |

Analytical Characterization and Quality Control

Q & A

Q. How can researchers design experiments to synthesize 8-Hydroxy-2,6-dimethylocta-2,4,6-trienal with high purity?

Methodological Answer: Utilize factorial experimental design to systematically optimize reaction parameters (e.g., temperature, catalyst concentration, solvent polarity). This approach minimizes the number of trials while accounting for interactions between variables . For example, a 2^3 factorial design could evaluate the effects of temperature (low/high), catalyst loading (low/high), and reaction time (short/long). Post-synthesis, employ purification techniques like column chromatography with gradient elution, validated via thin-layer chromatography (TLC) to confirm purity .

Q. What spectroscopic techniques are optimal for characterizing the structure and stereochemistry of this compound?

Methodological Answer: Combine 2D NMR (COSY, HSQC, HMBC) to resolve conjugated double bonds and hydroxy group positioning. IR spectroscopy can confirm hydroxyl (-OH) and carbonyl (C=O) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₁H₁₄O₂). For stereochemical analysis, compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign configurations .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using controlled environments (e.g., 40°C/75% relative humidity for 6 months). Monitor degradation via HPLC-UV or LC-MS to identify breakdown products. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life under standard conditions .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in different solvents be resolved?

Methodological Answer: Perform a systematic solvent-screening study using a design of experiments (DOE) approach to isolate solvent polarity, hydrogen-bonding capacity, and dielectric constant effects. Pair experimental results with computational solvent parameterization (e.g., Hansen solubility parameters) to model interactions. Reconcile discrepancies by verifying reaction intermediates via in-situ FTIR or NMR .

Q. What computational strategies are effective for predicting the compound’s reaction pathways and regioselectivity?

Methodological Answer: Employ density functional theory (DFT) to calculate transition-state energies and frontier molecular orbitals (FMO) for key reactions (e.g., Diels-Alder cycloadditions). Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling experiments. Use molecular dynamics (MD) simulations to model solvent effects on reaction trajectories .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Apply meta-analysis frameworks to evaluate experimental variables across studies (e.g., cell lines, assay protocols, compound purity). Replicate assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) with rigorous negative/positive controls. Use multivariate regression to identify confounding factors (e.g., solvent residues, isomer ratios) .

Q. What methodologies are recommended for studying the compound’s role in multi-step synthetic pathways?

Methodological Answer: Implement reaction network analysis using high-throughput screening (HTS) to map intermediates and byproducts. Apply chemometric tools (e.g., PCA or PLS regression) to correlate reaction conditions with yield/selectivity. Validate scalability via continuous-flow microreactor trials to assess mass/heat transfer limitations .

Methodological Considerations from Evidence

- Experimental Design : Leverage factorial or DOE approaches to reduce trial counts while capturing variable interactions .

- Data Reconciliation : Use meta-analytical frameworks to address contradictory findings, emphasizing standardized protocols .

- Computational Integration : Pair DFT/MD simulations with experimental validation to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.